molecular formula C10H14O3 B6255091 5-(oxan-2-yloxy)pent-2-ynal CAS No. 130592-49-3

5-(oxan-2-yloxy)pent-2-ynal

Cat. No.: B6255091
CAS No.: 130592-49-3
M. Wt: 182.22 g/mol
InChI Key: PCWRXIRXECXUJN-UHFFFAOYSA-N
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Description

5-(Oxan-2-yloxy)pent-2-ynal (C₁₀H₁₄O₃) is an alkyne-aldehyde derivative featuring a tetrahydropyran (oxane) ether group. Its molecular structure combines a terminal alkyne (C≡CH) with an aldehyde (-CHO) at the pent-2-ynal backbone, modified by a cyclic ether substituent at the 5-position. The compound has a monoisotopic mass of 182.0943 Da and an InChIKey of PCWRXIRXECXUJN-UHFFFAOYSA-N . Limited literature and patent data suggest it is either understudied or proprietary .

Properties

CAS No.

130592-49-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(oxan-2-yloxy)pent-2-ynal

InChI

InChI=1S/C10H14O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h7,10H,2,4-6,8-9H2

InChI Key

PCWRXIRXECXUJN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CC=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-2-yloxy)pent-2-ynal typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method is the reaction of 5-pentyn-2-ol with tetrahydro-2H-pyran in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-2-yloxy)pent-2-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

5-(oxan-2-yloxy)pent-2-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(oxan-2-yloxy)pent-2-ynal involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 5-(oxan-2-yloxy)pent-2-ynal with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Key Properties
This compound C₁₀H₁₄O₃ 182.09 Alkyne, aldehyde, oxane ether Reactive aldehyde; oxane enhances lipophilicity; limited stability data
5-(Tetrahydro-2H-pyran-2-yloxy)pentanal C₁₀H₁₈O₃ 186.13 Aldehyde, oxane ether Saturated backbone; higher molecular weight; aldehyde reactivity
Pent-2-ynal C₅H₆O 82.10 Alkyne, aldehyde Volatile (vapor pressure: 3.23 kPa at 25°C); high reactivity due to simplicity
5-[(tert-Butyldimethylsilyl)oxy]pent-2-ynal C₁₁H₂₀O₂Si 212.12 Alkyne, aldehyde, silyl ether Silyl group improves hydrolytic stability; 5 patents indicate industrial use
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₄H₂₂O₅ 390.43 Alkyne, ester, diphenyl groups Steric hindrance from diphenyls; ester groups reduce electrophilicity

Reactivity and Functional Group Analysis

  • Aldehyde Reactivity : The aldehyde in this compound enables nucleophilic additions (e.g., Grignard reactions), similar to pent-2-ynal . However, the oxane ether may sterically hinder reactions compared to the simpler pent-2-ynal.
  • Alkyne Reactivity : The terminal alkyne allows for click chemistry (e.g., azide-alkyne cycloaddition), shared with 5-[(tert-butyldimethylsilyl)oxy]pent-2-ynal .
  • Ether Stability : The oxane ether is less hydrolytically stable than silyl ethers (e.g., in ), which resist acidic/basic conditions.
  • Steric Effects: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate exhibits reduced reactivity due to bulky diphenyl groups, unlike the unhindered aldehyde in the target compound.

Biological Activity

5-(oxan-2-yloxy)pent-2-ynal, with the molecular formula C10_{10}H14_{14}O3_3, is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}O3_3
  • CAS Number : 130592-49-3
  • SMILES Notation : C1CCOC(C1)OCCC#CC=O
  • Molecular Weight : 182.22 g/mol

The compound features an oxane ring and a terminal alkyne aldehyde, which may contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the aldehyde group, which is known to participate in various biochemical reactions. Aldehydes can act as electrophiles, potentially interacting with nucleophilic sites in proteins and nucleic acids, leading to various biological effects.

Cytotoxicity and Apoptosis

Compounds containing α,β-unsaturated aldehydes have been shown to induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This pathway may also be relevant for this compound, particularly in the context of cancer therapy.

Study on Similar Compounds

A study investigating the cytotoxic effects of related aldehydes found that compounds with electrophilic centers induced significant apoptosis in human cancer cell lines. The study highlighted the importance of substituents on the aldehyde group in determining the potency and selectivity of these compounds against different cell types .

In Vitro Studies

In vitro assays conducted on structurally analogous compounds demonstrated that they could inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation. These findings suggest that this compound might possess similar inhibitory effects, warranting further investigation into its potential as an anticancer agent .

Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobialHypothetical
Related Aldehyde ACytotoxicity
Related Aldehyde BEnzyme Inhibition

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